Cas no 400085-96-3 (2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile)

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile structure
400085-96-3 structure
商品名:2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile
CAS番号:400085-96-3
MF:C10H7FN6
メガワット:230.20118355751
CID:6786498
PubChem ID:1482564

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile 化学的及び物理的性質

名前と識別子

    • AKOS005098236
    • 2-[2-(6-fluoropyridin-2-yl)hydrazinyl]pyrimidine-5-carbonitrile
    • 7E-009
    • 400085-96-3
    • 2-[2-(6-fluoropyridin-2-yl)hydrazin-1-yl]pyrimidine-5-carbonitrile
    • 2-[2-(6-fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile
    • 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile
    • インチ: 1S/C10H7FN6/c11-8-2-1-3-9(15-8)16-17-10-13-5-7(4-12)6-14-10/h1-3,5-6H,(H,15,16)(H,13,14,17)
    • InChIKey: JNLADFPSFPGBEN-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=N1)NNC1N=CC(C#N)=CN=1

計算された属性

  • せいみつぶんしりょう: 230.07162241g/mol
  • どういたいしつりょう: 230.07162241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 86.5Ų

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667154-25mg
2-(2-(6-Fluoropyridin-2-yl)hydrazinyl)pyrimidine-5-carbonitrile
400085-96-3 98%
25mg
¥1417.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667154-2mg
2-(2-(6-Fluoropyridin-2-yl)hydrazinyl)pyrimidine-5-carbonitrile
400085-96-3 98%
2mg
¥546.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667154-1mg
2-(2-(6-Fluoropyridin-2-yl)hydrazinyl)pyrimidine-5-carbonitrile
400085-96-3 98%
1mg
¥482.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667154-20mg
2-(2-(6-Fluoropyridin-2-yl)hydrazinyl)pyrimidine-5-carbonitrile
400085-96-3 98%
20mg
¥1303.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667154-5mg
2-(2-(6-Fluoropyridin-2-yl)hydrazinyl)pyrimidine-5-carbonitrile
400085-96-3 98%
5mg
¥682.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667154-10mg
2-(2-(6-Fluoropyridin-2-yl)hydrazinyl)pyrimidine-5-carbonitrile
400085-96-3 98%
10mg
¥756.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667154-50mg
2-(2-(6-Fluoropyridin-2-yl)hydrazinyl)pyrimidine-5-carbonitrile
400085-96-3 98%
50mg
¥1226.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667154-100mg
2-(2-(6-Fluoropyridin-2-yl)hydrazinyl)pyrimidine-5-carbonitrile
400085-96-3 98%
100mg
¥2048.00 2024-05-15

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile 関連文献

2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrileに関する追加情報

Comprehensive Overview of 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile (CAS No. 400085-96-3)

The compound 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile (CAS No. 400085-96-3) is a specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyrimidinecarbonitrile core and a 6-fluoro-2-pyridinyl hydrazino moiety, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance to current research trends, addressing common queries from academic and industrial circles.

One of the most frequently searched questions about CAS 400085-96-3 revolves around its synthetic utility. Researchers are particularly interested in how this compound serves as a precursor or intermediate in the development of heterocyclic compounds, which are pivotal in drug discovery. The fluoro-pyridine and pyrimidine segments are known for their electron-withdrawing effects, which can enhance binding affinity in target molecules. This aligns with the growing demand for small-molecule inhibitors in oncology and infectious disease research.

In the context of green chemistry and sustainable synthesis, 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile has garnered attention due to its potential for modular functionalization. Recent publications highlight its role in catalyzed cross-coupling reactions, a hot topic in organic chemistry forums. Users often search for "efficient synthesis methods for pyridine-pyrimidine hybrids," underscoring the need for scalable and eco-friendly protocols involving this compound.

The compound's physicochemical properties, such as solubility and stability under varying pH conditions, are also critical for formulation scientists. Searches like "CAS 400085-96-3 solubility in DMSO" or "pyrimidinecarbonitrile derivatives bioavailability" reflect practical concerns in preclinical development. Its logP and hydrogen-bonding capacity are frequently analyzed to predict absorption and distribution profiles, making it a valuable candidate for structure-activity relationship (SAR) studies.

Another trending angle is the integration of AI-driven drug design with compounds like 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile. Computational chemists often query "molecular docking studies of fluoro-pyridinyl hydrazino compounds" to explore virtual screening pipelines. The compound's rigid scaffold and polar groups make it a suitable probe for validating machine learning models in medicinal chemistry.

From an industrial perspective, CAS 400085-96-3 is occasionally discussed in patent landscapes, particularly in applications related to crop protection and antifungal agents. Agrochemical researchers investigate its derivatization potential to address resistance issues in pathogens, a pressing concern in global agriculture. Keywords like "pyrimidine-based agrochemicals" and "fluoro-substituted pyridine efficacy" are commonly associated with such studies.

In summary, 2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile represents a versatile building block with multidisciplinary relevance. Its intersection with drug discovery, sustainable synthesis, and computational chemistry ensures its continued prominence in scientific literature. By addressing user-driven queries and aligning with contemporary research themes, this overview aims to bridge knowledge gaps while optimizing for technical accuracy and searchability.

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